4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide
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Overview
Description
4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a 4-chlorobenzyl group and a sulfide linkage, making it a unique and potentially useful molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the 4-chlorobenzyl Group: The 4-chlorobenzyl group can be introduced through a nucleophilic substitution reaction, where the imidazole derivative reacts with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Sulfide Linkage: The final step involves the formation of the sulfide linkage by reacting the 4-chlorobenzyl imidazole derivative with a suitable sulfur donor, such as thiourea, under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Potassium carbonate, sodium hydride
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Imidazole derivatives, thiols
Substitution: Various substituted imidazole derivatives
Scientific Research Applications
4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-chlorobenzyl imidazole
- 1,4,5-trimethylimidazole
- Benzyl imidazole derivatives
Uniqueness
4-chlorobenzyl 1,4,5-trimethyl-1H-imidazol-2-yl sulfide is unique due to its combination of a 4-chlorobenzyl group, a sulfide linkage, and a 1,4,5-trimethylimidazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-1,4,5-trimethylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2S/c1-9-10(2)16(3)13(15-9)17-8-11-4-6-12(14)7-5-11/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDHKFNRUIUJJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=N1)SCC2=CC=C(C=C2)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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